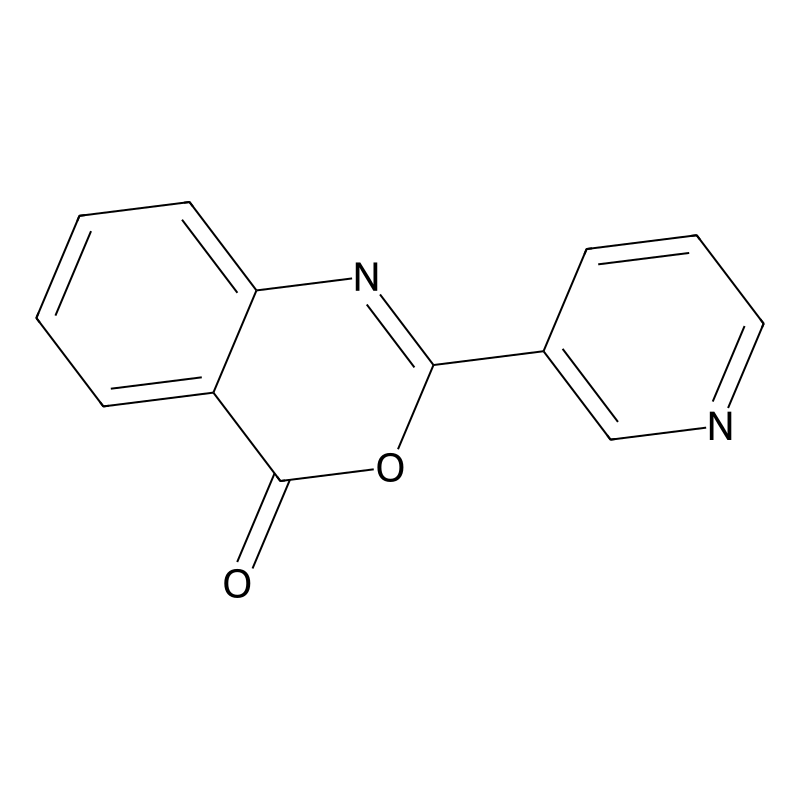

2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

Research has been conducted on the development of efficient methods for synthesizing various 2-substituted 4H-3,1-benzoxazin-4-one derivatives. One study describes a one-pot synthesis approach using cyanuric chloride/dimethylformamide as a cyclizing agent [].

Potential applications

The core structure of 2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one belongs to the class of 4H-3,1-benzoxazin-4-ones. These compounds have been explored for various applications in scientific research, including as:

UV stabilizers: Certain 4H-3,1-benzoxazin-4-one derivatives have been investigated for their potential use as ultraviolet (UV) light stabilizers in polymers like polyethylene terephthalate (PET) [].

Insecticidal and larvicidal agents: Studies have explored using specific benzoxazinone derivatives as intermediates in the synthesis of compounds exhibiting insecticidal and larvicidal properties [].

2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound characterized by a benzoxazinone structure with a pyridine substituent. This compound belongs to the class of 4H-benzoxazin-4-ones, which are known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula of 2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration that contributes to its chemical properties and reactivity.

- Nucleophilic Addition: The carbonyl group in the benzoxazinone moiety can react with nucleophiles such as amines or alcohols.

- Cyclization Reactions: Under certain conditions, it can participate in cyclization reactions to form more complex heterocycles.

- Electrophilic Substitution: The aromatic nature of the benzene ring allows for electrophilic substitution reactions at various positions.

These reactions are essential for synthesizing derivatives with enhanced biological activity or altered physical properties.

Compounds belonging to the benzoxazinone family, including 2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one, have demonstrated a wide range of biological activities. Research indicates that they may possess:

- Antimicrobial Properties: Exhibiting activity against various bacteria and fungi.

- Antitumor Activity: Some derivatives have shown potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects: They may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.

The specific biological activity of 2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one would require empirical testing to establish its efficacy and mechanism of action.

Several methods have been reported for synthesizing 2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one:

- Reaction of Anthranilic Acid with Pyridine Derivatives: One common method involves reacting anthranilic acid with pyridine derivatives in the presence of acyl chlorides under basic conditions. This method often yields high purity products and can be performed at room temperature .

- One-Pot Synthesis: A more recent approach utilizes a one-pot synthesis involving cyanuric chloride and dimethylformamide as a cyclizing agent. This method simplifies the procedure by minimizing reaction steps and energy requirements while achieving high yields .

- Thermal Methods: Heating anthranilic acid with acetic anhydride or other acylating agents has also been reported as an effective synthesis route .

The applications of 2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one span several fields:

- Pharmaceuticals: Due to its potential biological activities, it could serve as a lead compound for developing new therapeutic agents.

- Agricultural Chemicals: Its antimicrobial properties may find use in developing fungicides or herbicides.

- Material Science: The unique chemical properties could allow it to be incorporated into polymers or coatings for enhanced performance.

Interaction studies involving 2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one are crucial for understanding its biological mechanisms. These studies typically focus on:

- Binding Affinity: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.

- Mechanism of Action: Investigating how the compound exerts its effects at the molecular level, including any downstream signaling pathways it may influence.

- Synergistic Effects: Assessing whether this compound enhances or diminishes the effects of other drugs when used in combination.

Such studies provide insights into optimizing its use in therapeutic contexts.

Several compounds share structural similarities with 2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(2-thienyl)-4H-3,1-benzoxazin-4-one | Benzoxazinone | Contains a thiophene ring; potential anti-inflammatory activity |

| 2-(phenyl)-4H-3,1-benzoxazin-4-one | Benzoxazinone | Known for antimicrobial properties |

| 2-(naphthalenyl)-4H-3,1-benzoxazin-4-one | Benzoxazinone | Exhibits enhanced stability due to naphthalene structure |

| 2-(furan)-4H-3,1-benzoxazin-4-one | Benzoxazinone | Shows unique reactivity due to furan ring |

These compounds demonstrate varying degrees of biological activity and stability based on their substituents and structural characteristics. The presence of different heteroatoms or aromatic systems contributes to their unique properties and potential applications.